molecular formula C16H13ClO4 B14418258 Benzyl chloromethyl benzene-1,3-dicarboxylate CAS No. 87343-49-5

Benzyl chloromethyl benzene-1,3-dicarboxylate

Cat. No.: B14418258
CAS No.: 87343-49-5
M. Wt: 304.72 g/mol
InChI Key: FCUNMUNAMSUASV-UHFFFAOYSA-N
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Description

Benzyl chloromethyl benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It consists of a benzene ring substituted with a benzyl group, a chloromethyl group, and two carboxylate groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl chloromethyl benzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the chloromethylation of benzene derivatives using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl chloromethyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzene-1,3-dicarboxylic acid, while nucleophilic substitution with sodium hydroxide can produce benzyl alcohol derivatives .

Scientific Research Applications

Benzyl chloromethyl benzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl chloromethyl benzene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The benzene ring provides stability and resonance, facilitating the formation of intermediates and transition states during these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl chloromethyl benzene-1,3-dicarboxylate is unique due to the presence of both the chloromethyl and carboxylate groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .

Properties

CAS No.

87343-49-5

Molecular Formula

C16H13ClO4

Molecular Weight

304.72 g/mol

IUPAC Name

1-O-benzyl 3-O-(chloromethyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C16H13ClO4/c17-11-21-16(19)14-8-4-7-13(9-14)15(18)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2

InChI Key

FCUNMUNAMSUASV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)C(=O)OCCl

Origin of Product

United States

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